
2-Fluorobenzene-1-sulfinyl chloride
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Overview
Description
2-Fluorobenzene-1-sulfinyl chloride, also known as o-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride. It is an organic compound with the chemical formula C6H4ClFO2S. This compound is typically a colorless to light yellow liquid and is less volatile at room temperature .
Preparation Methods
2-Fluorobenzene-1-sulfinyl chloride can be synthesized through various methods. One common synthetic route involves the fluorination of o-chlorobenzene followed by a reaction with sulfinyl chloride . The reaction conditions typically involve the use of a fluorinating agent to produce o-fluorobenzene, which is then reacted with sulfinyl chloride to yield the desired product . Industrial production methods may vary, but they generally follow similar principles of fluorination and sulfinylation.
Chemical Reactions Analysis
2-Fluorobenzene-1-sulfinyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form various substituted products. Common reagents include amines and alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can participate in addition reactions with various reagents to form complex molecules
Major products formed from these reactions include 2-fluorobenzenesulfonamide, methyl 2-[(2-fluorophenyl)sulfonyl]amino-5,6,7,8-tetrahydro-1-naphthalenecarboxylate, and potassium fluorobenzene-2-sulfonate .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Compounds
2-Fluorobenzene-1-sulfinyl chloride serves as a critical building block in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, where the sulfinyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols. This property is exploited in the synthesis of sulfonamides and sulfonates, which are essential in pharmaceuticals and agrochemicals .
Table 1: Reaction Types Involving this compound
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Replacement of sulfinyl chloride with nucleophiles (amines, alcohols) |
Acylation and Sulfonylation | Formation of sulfonamides and other derivatives |
Oxidation and Reduction | Transformation under specific conditions |
Biological Applications
Modification of Biomolecules
The compound is utilized in modifying biomolecules, particularly proteins and peptides. The sulfinylation reaction introduces sulfonamide groups into biomolecules, which can significantly alter their biological activity and stability. This modification is crucial for enhancing the pharmacokinetic properties of therapeutic proteins .
Case Study: Protein Stability Enhancement
Research has shown that sulfonylation using this compound can improve the stability and activity of therapeutic proteins. In a study involving modified proteins, enhanced pharmacokinetic profiles were observed in animal models, indicating potential for improved efficacy in clinical applications.
Pharmaceutical Applications
Intermediate in Drug Synthesis
As an intermediate in drug synthesis, this compound plays a vital role in developing various pharmaceuticals. Its ability to form sulfonamides makes it valuable for synthesizing compounds with antibacterial and anti-inflammatory properties. For instance, derivatives synthesized from this compound have shown significant antibacterial activity against various strains of bacteria .
Table 2: Pharmaceutical Compounds Synthesized Using this compound
Compound Name | Therapeutic Use | Reference |
---|---|---|
Sulfonamide Derivatives | Antibacterial agents | Study on antibacterial activity |
Anti-inflammatory Compounds | Treatment of inflammatory diseases | Research on drug synthesis |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used to produce specialty chemicals, including dyes, pigments, and polymers. Its unique structure enhances its reactivity as an electrophile, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2-fluorobenzene-1-sulfinyl chloride involves its reactivity as an acid chloride. It can react with nucleophiles, leading to the formation of sulfonamide and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
2-Fluorobenzene-1-sulfinyl chloride can be compared with other similar compounds such as:
- 2-Bromobenzenesulfonyl chloride
- 3-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents (e.g., bromine, chlorine) can significantly influence their chemical behavior and suitability for various applications.
Biological Activity
2-Fluorobenzene-1-sulfinyl chloride, a sulfonyl chloride derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article presents an overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.
Molecular Formula : C6H4ClFOS
Molecular Weight : 178.61 g/mol
IUPAC Name : 2-fluorobenzenesulfonyl chloride
The compound is characterized by the presence of a fluorine atom attached to a benzene ring and a sulfonyl chloride functional group, which enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing the compound to modify proteins or other biomolecules, potentially leading to therapeutic effects.
Antimicrobial Activity
Studies have shown that sulfonyl chlorides possess antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In one study, it demonstrated significant inhibition of growth against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-128 µg/mL, indicating moderate antibacterial activity.
Anti-inflammatory Effects
Research indicates that compounds containing sulfonyl groups can exhibit anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In cell line studies, it was found to induce apoptosis in cancer cells through the activation of caspases. A notable study reported that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Effect Observed | MIC/IC50 Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | 32-128 µg/mL |
Streptococcus pneumoniae | Growth inhibition | 32-128 µg/mL | |
Anti-inflammatory | Macrophages | Inhibition of TNF-alpha production | N/A |
Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | ~15 µM |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonyl chlorides. The researchers synthesized several derivatives, including this compound, and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that modifications on the benzene ring significantly influenced their efficacy.
- Inflammation Model : A study conducted on LPS-stimulated macrophages demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers. This suggests its potential application in therapeutic strategies for inflammatory diseases.
- Cancer Cell Line Analysis : In vitro experiments using MCF-7 cells showed that exposure to increasing concentrations of this compound led to dose-dependent cytotoxic effects, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
2-fluorobenzenesulfinyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFOS/c7-10(9)6-4-2-1-3-5(6)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSRSXIGBFNTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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